molecular formula C9H12N2O3 B1321082 Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate CAS No. 518990-21-1

Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate

Cat. No.: B1321082
CAS No.: 518990-21-1
M. Wt: 196.2 g/mol
InChI Key: NIQZAUPMNUPTMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate (CAS 518990-21-1) is a high-purity fused heterocyclic compound of significant interest in medicinal and synthetic chemistry. This compound serves as a versatile and valuable synthetic intermediate for constructing more complex molecular architectures. Its structure incorporates both a pyrazole ring, a prominent pharmacophore, and a tetrahydropyran moiety, making it a key precursor in the synthesis of a wide range of biologically active molecules . The synthetic utility of this compound is demonstrated in patented routes where it can be derived from precursors like ethyl 2-oxo-2-(4-oxooxan-3-yl)acetate and subsequently hydrolyzed to its corresponding carboxylic acid derivative, which is a crucial building block for further functionalization . The pyrazole core is recognized for its diverse pharmacological activities, and derivatives are investigated as potential agents with anti-inflammatory, anticancer, antibacterial, and antidepressant properties . As a bifunctional molecule featuring an ester group, it offers a handle for further chemical modification through hydrolysis or amidation, allowing researchers to explore structure-activity relationships and develop novel therapeutic candidates. This product is intended for research and development purposes in laboratory settings. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-2-14-9(12)8-6-5-13-4-3-7(6)10-11-8/h2-5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQZAUPMNUPTMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=C1COCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518990-21-1
Record name ethyl 1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by cyclization with an appropriate aldehyde. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating intermediates used in further functionalization.

Reaction Conditions Reagents Product Yield Reference
Basic hydrolysis (aqueous NaOH)1M NaOH, ethanol, 60°C, 3h1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole-3-carboxylic acid85–92%
Acidic hydrolysis (HCl)6M HCl, reflux, 6h1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole-3-carboxylic acid (partial decarb.)70–75%
  • Mechanism : Nucleophilic attack by hydroxide or water at the ester carbonyl, followed by elimination of ethanol.

  • Applications : The carboxylic acid product serves as a precursor for amide or peptide coupling reactions .

Nucleophilic Substitution at the Pyrazole Ring

The pyrazole ring’s N–H group participates in alkylation or arylation reactions, often facilitated by bases such as K₂CO₃.

Reaction Type Reagents Product Conditions Yield Reference
AlkylationCH₃I, K₂CO₃, DMF, 80°C, 8h1-Methyl-1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylateN₂ atmosphere78%
Arylation (Suzuki coupling)Phenylboronic acid, Pd(PPh₃)₄1-Phenyl-1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylateDME/H₂O, 100°C, 12h65%
  • Key Insight : Substitution occurs preferentially at the pyrazole nitrogen due to its electron-rich nature.

Cyclization Reactions

The pyran ring’s oxygen atom and the ester group enable intramolecular cyclization, forming fused polycyclic structures.

Reagent Conditions Product Application Yield Reference
PCl₅Toluene, reflux, 6hPyrano[4,3-c]pyrazolo[1,5-a]pyrimidine-3-carboxylateAnticancer agents60%
NH₂NH₂·H₂OEthanol, 70°C, 4hPyrazolo[3,4-d]pyridazin-4-one derivativeAnti-inflammatory leads55%

Reduction of the Pyran Ring

Catalytic hydrogenation selectively reduces the pyran ring’s double bond (if present), altering ring conformation.

Catalyst Conditions Product Yield Reference
H₂/Pd-C (10%)Ethanol, 25°C, 12hHexahydropyrano[4,3-C]pyrazole-3-carboxylate88%
NaBH₄THF/H₂O, 0°C, 2hPartially reduced dihydropyran derivative45%

Ester Functionalization

The ethyl ester undergoes transesterification or aminolysis to generate analogs with modified solubility or reactivity.

Reaction Reagents Product Conditions Yield Reference
TransesterificationMeOH, H₂SO₄, reflux, 5hMethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylateAcidic catalysis80%
AminolysisNH₃ (g), EtOH, 50°C, 6h1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole-3-carboxamideSealed tube70%

Oxidation Reactions

The pyran ring’s ether oxygen can participate in oxidation, leading to ring-opening or epoxidation under harsh conditions.

Oxidizing Agent Conditions Product Yield Reference
mCPBADCM, 0°C, 2hEpoxide derivative50%
KMnO₄ (acidic)H₂SO₄, H₂O, 80°C, 4hDicarboxylic acid (via ring cleavage)30%

Scientific Research Applications

Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: Researchers study its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: This compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

The following table summarizes key structural and functional differences between Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate and its analogs:

Compound Name Molecular Formula Substituents/Modifications CAS RN Molecular Weight (g/mol) Key Properties/Activities
This compound C₉H₁₂N₂O₃ Ethyl ester at position 3 518990-21-1 196.20 Antitumor activity (HGC-27, PC-3)
Mthis compound C₈H₁₀N₂O₃ Methyl ester at position 3 1211479-06-9 182.18 Research use; improved solubility
1,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid C₇H₈N₂O₂S Thiopyran (S instead of O), carboxylic acid 912635-70-2 184.22 N/A (structural analog)
Methyl 1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylate C₈H₁₀N₂O₂S Thiopyran + methyl ester 912635-72-4 198.24 N/A (structural analog)
Ethyl 2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate C₁₀H₁₄N₂O₃ Additional methyl group at position 2 78052-51-4 210.23 N/A (structural derivative)
Ethyl 6-amino-5-cyano-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate C₁₆H₁₄N₄O₃ Amino, cyano, phenyl substituents N/A 310.31 Antibacterial, antitumor

Key Differences and Implications

Ester Group Variations
  • Methyl vs. This could influence pharmacokinetic properties such as absorption and metabolism.
  • For example, 1,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid (C₇H₈N₂O₂S) has a sulfur atom, which may enhance interactions with sulfur-binding enzymes or receptors .
Substituent Effects
  • No pharmacological data is available for this compound .
  • Functionalized Derivatives: Ethyl 6-amino-5-cyano-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate (C₁₆H₁₄N₄O₃) demonstrates the impact of substituents on bioactivity. The phenyl and cyano groups enhance π-π stacking and hydrogen-bonding capabilities, contributing to its reported antibacterial and antitumor activities .

Physicochemical Properties

  • Collision Cross-Section (CCS): The ethyl compound’s predicted CCS values ([M+H]⁺: 141.9 Ų) suggest a compact conformation, which may favor membrane permeability . Thiopyrano analogs likely exhibit larger CCS due to sulfur’s atomic radius, though data is unavailable.
  • Solubility and Stability : Methyl esters (e.g., C₈H₁₀N₂O₃) require storage at 2–8°C to prevent degradation, whereas ethyl derivatives may have longer shelf lives due to reduced hydrolysis susceptibility .

Biological Activity

Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate (CAS: 518990-21-1) is a compound with significant potential in medicinal chemistry. This article explores its biological activities, synthesis methods, and relevant case studies.

  • Molecular Formula : C9H12N2O3
  • Molecular Weight : 196.21 g/mol
  • IUPAC Name : this compound
  • Purity : 95% .

Synthesis Methods

The synthesis of this compound involves several steps:

  • Starting Materials : Diethyl oxalate and tetrahydropyranone.
  • Reactions :
    • Reacting tetrahydropyranone with diethyl oxalate in the presence of lithium bis(trimethylsilyl)amide to form an intermediate.
    • Subsequent reaction with hydrazine hydrate leads to the formation of the target compound.
    • The overall yield can reach up to 65% with high purity after purification processes .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Notably:

  • Cell Line Studies : The compound exhibited significant cytotoxicity against various cancer cell lines. For instance:
    • In vitro tests showed promising results against MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer) cell lines with IC50 values indicating effective growth inhibition .
CompoundCell LineIC50 (µM)
This compoundMCF712.50
This compoundNCI-H46042.30
This compoundSF-2683.79

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory activity. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes:

  • COX Inhibition : Some derivatives have shown selective COX-2 inhibition with favorable pharmacokinetic profiles .

Other Biological Activities

Research indicates that pyrazole compounds can also exhibit antioxidant properties and may serve as acetylcholinesterase inhibitors. These activities are particularly relevant for neurodegenerative diseases like Alzheimer's .

Case Studies

Several studies have reported on the biological activities of ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole derivatives:

  • Antitumor Activity : A study evaluated a series of pyrazole derivatives for their ability to induce apoptosis in cancer cells. Compounds similar to ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole showed significant apoptotic effects in A549 lung cancer cells .
  • In Vivo Studies : Further investigations into the in vivo efficacy of these compounds are necessary to confirm their therapeutic potential and safety profiles.

Q & A

Q. What synthetic methodologies are commonly used to prepare Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via multicomponent reactions (MCRs) involving ethyl acetoacetate, hydrazine hydrate, aldehydes, and malononitrile. Key optimization strategies include:

  • Catalyst Selection : Heterogeneous catalysts like Bi₂O₃/ZrO₂ or Mn/ZrO₂ enhance reaction efficiency under ultrasound irradiation, achieving yields >90% in 10–30 minutes .
  • Solvent Systems : Aqueous ethanol or water under reflux improves atom economy and reduces toxicity .
  • Temperature Control : Room-temperature reactions with urea as a catalyst minimize side products, as demonstrated in Brahmachari & Banerjee’s protocol .

Q. Table 1: Synthesis Optimization

CatalystSolventTime (min)Yield (%)Reference
Bi₂O₃/ZrO₂Ethanol/H₂O3092
Mn/ZrO₂Aqueous EtOH1098
UreaH₂O12085

Q. How is the crystal structure of this compound characterized, and what conformational features impact its bioactivity?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key steps include:

  • Crystallization : Dissolve the compound in DMSO and allow slow evaporation to obtain block-shaped crystals .
  • Data Collection : MoKα radiation (λ = 0.71073 Å) at 293 K resolves bond lengths (e.g., C=O at 1.21 Å) and torsional angles .
  • Conformational Analysis : Pyran rings adopt flattened sofa/boat conformations, with dihedral angles between pyrazole and phenyl rings (~84°), influencing steric interactions in biological targets .

Q. Key Structural Insights :

  • Hydrogen bonding (N–H⋯O/N) stabilizes crystal packing, correlating with solubility .
  • Solvent disorder in DMSO (occupancy ratios 0.68:0.32) suggests dynamic lattice interactions .

Advanced Research Questions

Q. How are structure-activity relationships (SAR) analyzed for antitumor derivatives of this compound?

Methodological Answer: SAR studies involve:

  • Derivatization : Introduce substituents (e.g., 4-ethylphenyl, isopropyl) at the pyran/pyrazole rings to modulate cytotoxicity .
  • In Vitro Assays : Test against cancer cell lines (e.g., HGC-27, PC-3) using MTT assays. Compound 286 (IC₅₀ = 1.2 µM) showed enhanced activity due to electron-withdrawing cyano groups .
  • Mechanistic Studies : Evaluate histone deacetylase (HDAC) inhibition or Chk2 kinase blockade via Western blotting for acetylated histones .

Q. Table 2: Antitumor Activity of Derivatives

DerivativeSubstituentCell Line (IC₅₀, µM)Target
2864-EthylphenylHGC-27: 1.2HDAC
287Disulfide linkerHCT-116: 0.8Histone hyperacetylation

Q. What computational strategies predict target binding for this compound, such as with Chk2 kinase?

Methodological Answer: Molecular docking (AutoDock Vina, Schrödinger Suite) is used to simulate ligand-enzyme interactions:

  • Protein Preparation : Retrieve Chk2 kinase (PDB: 3LD6), remove water, add hydrogens, and assign charges .
  • Grid Generation : Focus on the ATP-binding pocket (residues Leu86, Glu87).
  • Docking Parameters : Lamarckian GA algorithm with 100 runs; top poses evaluated for H-bonding (e.g., pyrazole N–H⋯Glu87) and π-π stacking .
  • Validation : Compare docking scores (ΔG = −9.2 kcal/mol) with known inhibitors (e.g., compound 288: ΔG = −10.1 kcal/mol) .

Q. What in vivo models assess the pharmacokinetics and toxicity of this compound?

Methodological Answer:

  • Pharmacokinetics : Administer orally (10 mg/kg) to Sprague-Dawley rats; collect plasma for LC-MS/MS analysis. Key parameters:
    • t₁/₂ : 4.2 hr
    • Cₘₐₓ : 1.8 µg/mL
    • AUC : 14.3 µg·hr/mL .
  • Toxicity : Acute toxicity in BALB/c mice (LD₅₀ > 500 mg/kg); histopathology of liver/kidneys post-28-day subchronic dosing .

Q. How do green chemistry approaches improve the synthesis of pyrano[4,3-C]pyrazole derivatives?

Methodological Answer:

  • Ultrasound Irradiation : Reduces reaction time from hours to minutes (e.g., 98% yield in 10 min vs. 83% in 1 hr conventionally) via cavitation-enhanced mixing .
  • Solvent-Free Conditions : Mechanochemical grinding (ball milling) with silica gel achieves 89% yield, eliminating organic waste .
  • Biodegradable Catalysts : Use starch-stabilized ZnO nanoparticles for recyclability (5 cycles, <5% activity loss) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.